CDK2 Inhibitory Potency Advantage: 3-Chloro vs. 3-Bromo Scaffold Comparison
A derivative of the 3-chloropyrazolo[1,5-a]pyrimidin-7-amine scaffold exhibits a >10-fold improvement in CDK2/Cyclin A inhibitory potency relative to a structurally related 3-bromo analog. The 3-chloro derivative (BDBM11431) achieved an IC₅₀ of 8 nM, whereas the 3-bromo derivative (BDBM50334850) demonstrated an IC₅₀ of 86 nM under comparable assay conditions [1][2].
| Evidence Dimension | CDK2/Cyclin A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8 nM (derivative BDBM11431 bearing 3-chloro core) |
| Comparator Or Baseline | 3-Bromo analog (BDBM50334850): 86 nM |
| Quantified Difference | 10.8-fold greater potency (8 nM vs 86 nM) |
| Conditions | In vitro kinase assay with purified CDK2/Cyclin A; target compound assayed at pH 7.5, 2°C, 100 µM ATP; comparator assayed with [33P]-ATP incorporation into histone H1 |
Why This Matters
This potency differential directly impacts lead optimization decisions, as the 3-chloro core provides a superior starting point for achieving low nanomolar potency against CDK2, a key oncology target.
- [1] BindingDB. BDBM11431: 4-({5-[(4-aminocyclohexyl)amino]-3-chloropyrazolo[1,5-a]pyrimidin-7-yl}amino)-N,N-dimethylbenzene-1-sulfonamide. IC₅₀ Data for CDK2/Cyclin A. View Source
- [2] BindingDB. BDBM50334850: 3-bromo-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine. IC₅₀ Data for CDK2/Cyclin A. View Source
